molecular formula C15H21NO4 B2675483 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid CAS No. 82157-54-8

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid

Cat. No.: B2675483
CAS No.: 82157-54-8
M. Wt: 279.336
InChI Key: UDUNHWYQSYIWLV-UHFFFAOYSA-N
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Description

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid is an organic compound with a complex structure that includes a phenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-pentanoic acid: A branched-chain amino acid with similar structural features.

    2-amino-3-methyl-pentanoic acid: Another branched-chain amino acid with a slightly different structure.

    2-amino-3-methyl-butanoic acid: A related compound with a shorter carbon chain.

Uniqueness

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its phenoxy and acetylamino groups make it particularly interesting for research in various fields.

Properties

IUPAC Name

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(2)8-13(15(18)19)16-14(17)9-20-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNHWYQSYIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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